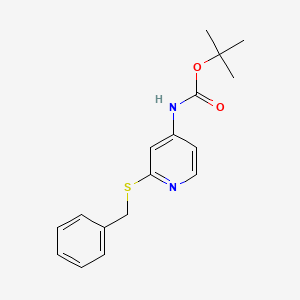
t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate (TB2BP) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in a number of biochemical and physiological studies and has been shown to have a variety of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has been used in a variety of scientific research applications, including in the study of the structure-activity relationship of histone deacetylase inhibitors, the study of the binding of DNA to proteins, and the study of the regulation of gene expression. It has also been used in the study of the mechanism of action of histone deacetylase inhibitors, the regulation of transcription factors, and the study of the effects of histone deacetylase inhibitors on gene expression.
Mécanisme D'action
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% is a histone deacetylase inhibitor, meaning that it binds to and inhibits the activity of histone deacetylases, enzymes responsible for the removal of acetyl groups from lysine residues of histone proteins. This inhibition of histone deacetylases leads to an increase in the acetylation of histones, which can result in changes in gene expression, as acetylation of histones is known to affect the transcription of genes.
Biochemical and Physiological Effects
t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has been shown to affect the expression of a variety of genes, including those involved in cell cycle progression, cell differentiation, and apoptosis. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in a variety of cancer cell lines. Additionally, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has been shown to affect the expression of genes involved in inflammation, angiogenesis, and cell adhesion.
Avantages Et Limitations Des Expériences En Laboratoire
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is stable in solution, making it ideal for use in a variety of biochemical and physiological experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has some limitations, as it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has potential for use in a variety of future scientific research applications. It could be used to study the effects of histone deacetylase inhibitors on other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% could be used in the study of the effects of histone deacetylase inhibitors on epigenetic modifications, such as DNA methylation and chromatin remodeling. It could also be used in the study of the effects of histone deacetylase inhibitors on gene expression in different cell types. Finally, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% could be used in the development of novel histone deacetylase inhibitors for therapeutic use.
Méthodes De Synthèse
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% is synthesized by a two-step process starting with the reaction of benzylthiol with 4-pyridin-2-ylcarbamic acid. The first step of the reaction involves the nucleophilic substitution of the benzylthiol for the hydrogen atom of the carbamate group of the 4-pyridin-2-ylcarbamic acid, forming an intermediate compound. The second step of the reaction involves the addition of t-butyl chloride to the intermediate compound, forming the final product, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99%.
Propriétés
IUPAC Name |
tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)21-16(20)19-14-9-10-18-15(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARECJRHDKQDFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

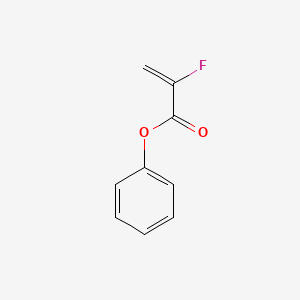

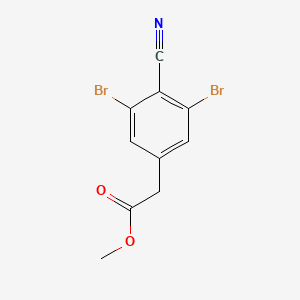
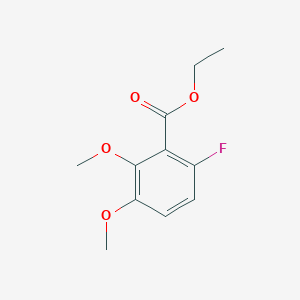
![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)
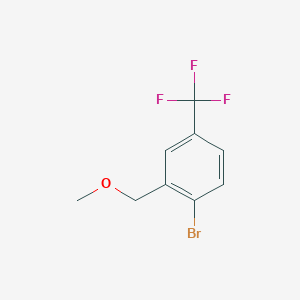
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)



